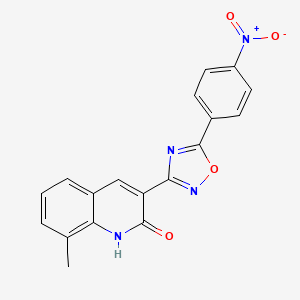
8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 1,2,4-oxadiazole ring and a nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced through the cyclization of a suitable precursor, such as a hydrazide, with a nitrile in the presence of a dehydrating agent like phosphorus oxychloride.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the quinoline-oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be further functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Biological Research: The compound is used as a fluorescent probe for studying biological systems, including enzyme activity and cellular imaging.
作用機序
The mechanism of action of 8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with DNA synthesis or disrupting cell membrane integrity.
Anticancer Activity: It may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific signaling pathways involved in cell proliferation.
Fluorescent Probes: The compound’s fluorescence properties allow it to bind to specific biomolecules, enabling visualization and tracking in biological systems.
類似化合物との比較
Similar Compounds
8-methylquinolin-2-ol: Lacks the oxadiazole and nitrophenyl groups, making it less versatile in terms of chemical reactivity and applications.
3-(4-nitrophenyl)-1,2,4-oxadiazole: Lacks the quinoline core, which reduces its potential as a fluorescent probe and its biological activity.
2-phenylquinolin-8-ol: Similar quinoline core but different substituents, leading to different chemical and biological properties.
Uniqueness
8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is unique due to the combination of the quinoline core, oxadiazole ring, and nitrophenyl group
特性
IUPAC Name |
8-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c1-10-3-2-4-12-9-14(17(23)19-15(10)12)16-20-18(26-21-16)11-5-7-13(8-6-11)22(24)25/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDHUWIXXRYGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














